molecular formula C18H16FN3O3S B2791816 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034360-66-0

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2791816
CAS RN: 2034360-66-0
M. Wt: 373.4
InChI Key: YTIBYLCIUDBKAF-UHFFFAOYSA-N
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Description

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, also known as FS-1, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is not well understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also modulate the immune system and reduce inflammation, which could contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, this compound has been shown to have anti-tumor and anti-inflammatory effects, which could be useful in a range of research applications. However, one limitation of this compound is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are many potential future directions for research on 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine. One area of focus could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the goal of developing a new therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex chemical compound that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of 5-fluoro-2-chloropyrimidine with 3-pyrrolidin-1-ylpropane-1-sulfonic acid, followed by the reaction with sodium hydride and naphthalene-1-boronic acid. The final product is obtained by purification through column chromatography.

Scientific Research Applications

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-fluoro-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-14-10-20-18(21-11-14)25-15-8-9-22(12-15)26(23,24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIBYLCIUDBKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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